

Application Notes and Protocols for NiW in Hydrogen Evolution Reaction (HER)

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Compound of Interest

Compound Name: Nickel;tungsten

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This document provides a comprehensive overview of the application of Nickel-Tungsten (NiW) based materials as electrocatalysts for the Hydrogen Evolution Reaction (HER). It includes detailed application notes, a compilation of performance data, and step-by-step experimental protocols for the synthesis and characterization of NiW catalysts.

Application Notes

Nickel-tungsten (NiW) alloys and their composites have emerged as highly promising, cost-effective, and efficient alternatives to precious metal catalysts like platinum for the electrochemical hydrogen evolution reaction (HER).[1][2] The synergy between nickel and tungsten is a key factor in their enhanced catalytic activity. Tungsten, when alloyed with nickel, can accelerate water dissociation and facilitate the recombination of adsorbed hydrogen atoms, which are crucial steps in the HER process in alkaline and neutral media.[3] The strong interaction between Ni and W has been shown to be beneficial for achieving improved HER performance.[3]

The electrocatalytic activity of NiW-based materials is significantly influenced by their chemical composition, morphology, and crystalline structure.[1][2] Researchers have explored various synthesis methods to tailor these properties, including electrodeposition, hydrothermal synthesis, and combustion synthesis.[1][4][5] Porous and nanostructured NiW alloys, for instance, exhibit a larger electrochemically active surface area (ECSA), providing more active sites for the HER.[1] The incorporation of tungsten into the nickel lattice can also modify the

electronic structure of the catalyst, leading to more favorable adsorption energies for hydrogen intermediates.[\[2\]](#)

Recent studies have focused on developing various forms of NiW catalysts, such as alloys, phosphides, and sulfides, to further enhance their performance and stability. These materials have demonstrated low overpotentials and Tafel slopes, indicating favorable kinetics for the HER. This makes NiW-based catalysts attractive for applications in water electrolysis for green hydrogen production.

Quantitative Data Presentation

The following tables summarize the HER performance of various NiW-based electrocatalysts from the literature, providing a comparative overview of their efficiency.

Table 1: HER Performance of NiW Alloy Electrocatalysts in Alkaline Media

Catalyst Composition	Substrate	Electrolyte	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni-W Alloy	Glassy Carbon	1.0 M KOH	~75	Not specified	31 hours at 10 mA/cm ²	[3]
Porous Ni-W Alloy	Fe disk	1.0 M NaOH	Not specified	Not specified	Not specified	[1]
Nanostructured Ni-W (35.8 wt% W)	Not specified	1.0 M KOH	Not specified	-168	250 cycles	[2]

Table 2: HER Performance of Other Nickel-Based Electrocatalysts

Catalyst Composition	Substrate	Electrolyte	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
NiS ₂ (dual sulfur source)	Carbon Fiber	0.5 M H ₂ SO ₄	131	50	1000 cycles	[4] [6]
h-NiS	Not specified	1.0 M KOH	163	89.3	10 hours	[7]
o-Ni ₉ S ₈	Not specified	1.0 M KOH	266	113.0	10 hours	[7]
Ni ₃ S ₂ (from Na ₂ S)	Ni Foam	Alkaline	43	Not specified	Not specified	[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of NiW-based electrocatalysts and their electrochemical characterization for HER.

Protocol 1: Electrodeposition of Porous Ni-W Alloys

This protocol is adapted from the procedure described for the synthesis of porous Ni-W alloys on an iron substrate.[\[1\]](#)

Materials:

- Nickel sulfate hexahydrate (NiSO₄·6H₂O)
- Sodium tungstate dihydrate (NaWO₄·2H₂O)
- Sodium pyrophosphate (Na₄P₂O₇·10H₂O)
- Ammonium chloride (NH₄Cl)
- Ammonia solution (NH₃·H₂O)

- Sulfuric acid (H_2SO_4 , diluted)
- Iron disk (substrate)
- Deionized water

Equipment:

- Electrochemical cell (200-500 mL)
- DC power supply
- Graphite plate (anode)
- Hot plate with magnetic stirrer
- pH meter

Procedure:

- Substrate Pretreatment: Mechanically polish the iron disk to a mirror finish, degrease with trichloroethylene, and then rinse with deionized water.
- Electrolyte Preparation: Prepare the pyrophosphate bath by dissolving the following salts in 500 mL of deionized water:
 - $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ (concentration to be optimized)
 - $\text{NaWO}_4 \cdot 2\text{H}_2\text{O}$ (e.g., 50-100 g/L)[1]
 - $\text{Na}_4\text{P}_2\text{O}_7 \cdot 10\text{H}_2\text{O}$ (concentration to be optimized)
 - NH_4Cl (concentration to be optimized)
- pH and Temperature Adjustment: Adjust the pH of the bath to 8.8-9.2 using ammonia solution or diluted sulfuric acid.[1] Heat the electrolyte to 55 °C and maintain this temperature throughout the deposition process.[1]
- Electrodeposition:

- Place the pretreated iron disk as the cathode and a graphite plate as the anode in the electrochemical cell, keeping them parallel and at a fixed distance (e.g., 5 cm).^[9]
- Connect the electrodes to the DC power supply.
- Apply a constant current density (e.g., $> 0.3 \text{ A/cm}^2$) for a set duration (e.g., 30 minutes).^[1]
The current density can be varied to control the tungsten content and porosity of the alloy.
^[1]
- Post-treatment: After deposition, rinse the coated substrate thoroughly with deionized water and dry it in a vacuum oven.

Protocol 2: Hydrothermal Synthesis of Nickel Sulfide (NiS₂) Electrocatalyst

This protocol is based on the synthesis of polyhedral NiS₂ using a dual sulfur source.^{[4][6]}

Materials:

- Nickel chloride hexahydrate (NiCl₂·6H₂O)
- Sulfur powder (S)
- Sodium 3-mercapto-1-propanesulfonate (C₃H₇NaO₃S₂)
- Deionized water
- Carbon fiber paper (substrate)

Equipment:

- Teflon-lined stainless-steel autoclave
- Oven

Procedure:

- Precursor Solution Preparation:

- Dissolve a specific amount of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in deionized water.
- Add sulfur powder and $\text{C}_3\text{H}_7\text{NaO}_3\text{S}_2$ to the solution. The molar ratio of the reactants should be optimized for the desired phase and morphology.
- Hydrothermal Reaction:
 - Place a piece of carbon fiber paper into the precursor solution in a Teflon-lined autoclave.
 - Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a defined duration (e.g., 12-24 hours).
- Product Collection and Cleaning:
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Collect the carbon fiber paper coated with the NiS_2 product.
 - Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Protocol 3: Electrochemical Characterization of HER Activity

This protocol outlines the standard procedure for evaluating the HER performance of the prepared NiW catalysts.

Materials:

- Prepared NiW catalyst on a conductive substrate (working electrode)
- Platinum wire or graphite rod (counter electrode)
- Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

- Electrolyte solution (e.g., 1.0 M KOH or 0.5 M H₂SO₄)
- High-purity nitrogen or argon gas

Equipment:

- Potentiostat/Galvanostat with electrochemical software
- Three-electrode electrochemical cell

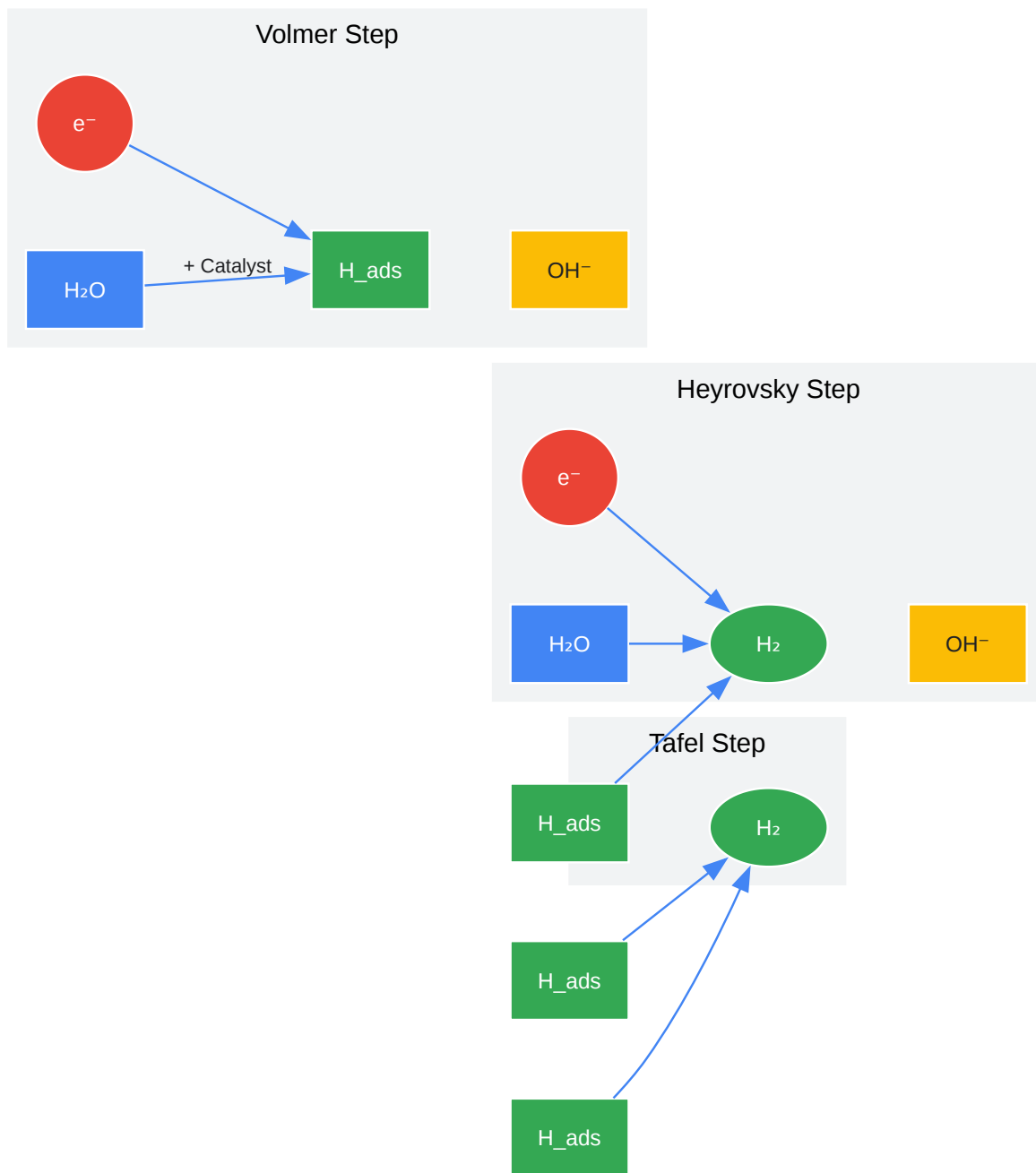
Procedure:

- Electrochemical Cell Setup:
 - Assemble the three-electrode cell with the prepared NiW catalyst as the working electrode, a platinum wire/graphite rod as the counter electrode, and a reference electrode.
 - Fill the cell with the chosen electrolyte.
 - Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during the measurements.
- Linear Sweep Voltammetry (LSV):
 - Record the LSV polarization curve by sweeping the potential from a non-faradaic region towards more negative potentials at a slow scan rate (e.g., 5 mV/s).[\[3\]](#)
 - The potential at which a current density of 10 mA/cm² is reached is defined as the overpotential (η_{10}).
- Tafel Analysis:
 - Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$).
 - The linear portion of this plot is the Tafel region, and its slope is the Tafel slope (b). The Tafel equation is $\eta = b \log|j| + a$.[\[10\]](#)

- Electrochemical Impedance Spectroscopy (EIS):
 - Perform EIS measurements at a specific overpotential in a frequency range (e.g., 100 kHz to 0.1 Hz) to investigate the electrode kinetics and charge transfer resistance.
- Stability Test:
 - Assess the long-term stability of the catalyst by performing continuous chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA/cm²) for an extended period (e.g., 10-24 hours).[\[3\]](#)
 - Alternatively, conduct cyclic voltammetry (CV) for a large number of cycles (e.g., 1000 cycles) and compare the initial and final LSV curves.[\[4\]](#)[\[6\]](#)

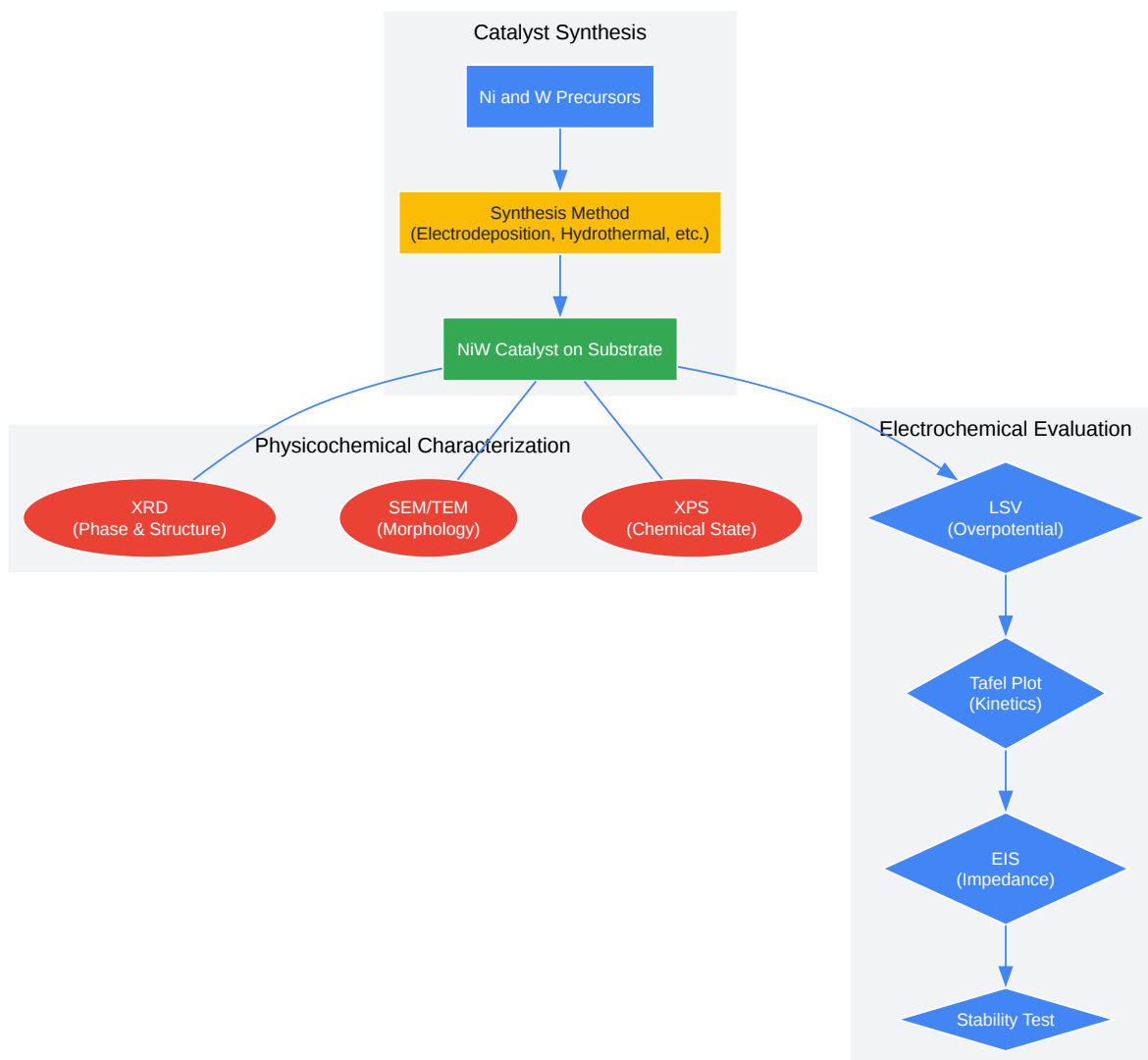
Visualizations

The following diagrams illustrate key concepts and workflows related to the application of NiW in HER.



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Caption: HER mechanism in alkaline media.



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Caption: Experimental workflow for NiW HER catalyst.

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